3-Bromo-6-fluoro-2-nitroaniline
Overview
Description
3-Bromo-6-fluoro-2-nitroaniline is an aromatic compound with the molecular formula C6H4BrFN2O2. It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and nitro groups. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Nitroanilines are generally known to interact with various biological targets, including enzymes and receptors, due to their aromatic ring structure and functional groups .
Mode of Action
The mode of action of 3-Bromo-6-fluoro-2-nitroaniline involves several steps . The compound undergoes nitration, followed by conversion from the nitro group to an amine, and finally bromination . The nitro group is meta directing, meaning it influences the position of subsequent substitutions on the aromatic ring .
Result of Action
The compound’s nitration, amine conversion, and bromination steps could potentially result in various chemical reactions and interactions at the molecular and cellular levels .
Action Environment
The action of this compound can be influenced by various environmental factors . For instance, the compound should be handled carefully to avoid generating dust and contact with skin and eyes
Biochemical Analysis
Biochemical Properties
3-Bromo-6-fluoro-2-nitroaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, this compound can act as a substrate for certain cytochrome P450 enzymes, leading to its biotransformation and subsequent effects on cellular metabolism . Additionally, it may interact with proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In certain cell lines, it has been shown to modulate cell signaling pathways, particularly those related to oxidative stress and inflammation . This compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. Furthermore, this compound may affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These findings highlight the importance of careful dosage control in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress responses. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . These metabolic processes can influence the overall metabolic flux and the levels of key metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can be influenced by these interactions, affecting its overall bioavailability and activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-fluoro-2-nitroaniline typically involves a multi-step process:
Nitration: The introduction of a nitro group into the aromatic ring. This is usually achieved by treating the aromatic compound with a mixture of concentrated sulfuric acid and nitric acid.
Bromination: The introduction of a bromine atom into the aromatic ring. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS).
Fluorination: The introduction of a fluorine atom into the aromatic ring. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The process may also involve the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-fluoro-2-nitroaniline undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace these halogens with groups like hydroxyl or amino groups.
Oxidation: The amino group formed after reduction can be further oxidized to form nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles like hydroxide ions, amines.
Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide.
Major Products
Reduction: 3-Bromo-6-fluoro-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the compound.
Scientific Research Applications
3-Bromo-6-fluoro-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-nitroaniline: Similar structure but lacks the fluorine substituent.
6-Fluoro-2-nitroaniline: Similar structure but lacks the bromine substituent.
2-Bromo-6-fluoroaniline: Similar structure but lacks the nitro substituent.
Uniqueness
3-Bromo-6-fluoro-2-nitroaniline is unique due to the presence of all three substituents (bromo, fluoro, and nitro) on the aniline ring. This combination of substituents imparts unique reactivity and properties to the compound, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
3-bromo-6-fluoro-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTCOMBNHUTKGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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